Diisopropyl trisulfide

Description

The exact mass of the compound Diisopropyl trisulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; 1% soluble in heptane; soluble in triacetinsoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Diisopropyl trisulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropyl trisulfide including the price, delivery time, and more detailed information at info@benchchem.com.

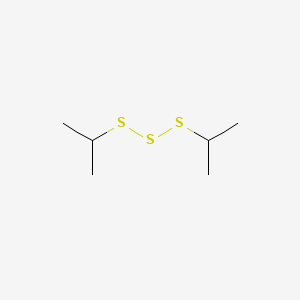

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-yltrisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S3/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSBMCRYUJOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SSSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208155 | |

| Record name | Diisopropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to slightly yellowish liquid; sulfurous garlic-like aroma | |

| Record name | Diisopropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; 1% soluble in heptane; soluble in triacetin, soluble (in ethanol) | |

| Record name | Diisopropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.134-1.140 | |

| Record name | Diisopropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5943-34-0 | |

| Record name | Diisopropyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5943-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005943340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FQ8084070 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Diisopropyl Trisulfide

Abstract

This technical guide provides a comprehensive overview of diisopropyl trisulfide (DIPTS), a significant organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, spectroscopic profile, synthesis, and analytical characterization. Drawing parallels with analogous, well-studied organosulfur compounds, this guide explores the potential biological activities and applications of DIPTS, particularly in anticancer and antimicrobial research. All methodologies are presented with an emphasis on reproducibility and causal logic, ensuring a self-validating framework for laboratory application.

Introduction: The Significance of the Trisulfide Linkage

Diisopropyl trisulfide, with the chemical formula C₆H₁₄S₃, is a member of the organic polysulfide family.[1] These compounds are characterized by a chain of three sulfur atoms (S-S-S) flanked by organic substituents—in this case, isopropyl groups. While less common than their disulfide counterparts, trisulfides are found in nature, notably as volatile flavor and aroma components in plants of the Allium genus, such as garlic and onions. The biological activity of these natural organosulfur compounds is a subject of intense research.

For drug development professionals and medicinal chemists, the trisulfide moiety is of particular interest. Its unique chemical reactivity and the biological effects of its metabolites make it a compelling functional group for designing novel therapeutic agents. This guide serves as a foundational resource for understanding and utilizing diisopropyl trisulfide in a research context.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the cornerstone of its application in research.

Physicochemical Properties

Diisopropyl trisulfide is a colorless to pale yellow liquid characterized by a strong, sulfurous odor reminiscent of garlic or onion.[2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5943-34-0 | [3] |

| Molecular Formula | C₆H₁₄S₃ | [1] |

| Molecular Weight | 182.37 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 1.134 - 1.140 g/cm³ @ 25°C | [2] |

| Boiling Point | 107-108°C @ 10.00 mm Hg | --- |

| Flash Point | 95.56 °C (204.00 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

| Refractive Index | 1.441 - 1.445 @ 20.00 °C | [2] |

Spectroscopic Characterization Workflow

The definitive identification of a synthesized or isolated compound relies on a suite of spectroscopic techniques. The logical workflow for confirming the structure of diisopropyl trisulfide is outlined below.

Caption: Logical workflow for the synthesis and spectroscopic verification of diisopropyl trisulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple and highly characteristic due to the molecule's symmetry.

-

Septet, ~δ 3.4-3.6 ppm (2H): This signal corresponds to the two methine protons (-CH -(CH₃)₂). The signal is split into a septet by the six adjacent, equivalent methyl protons (n+1 rule, 6+1=7). The chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom.

-

Doublet, ~δ 1.3-1.5 ppm (12H): This signal corresponds to the twelve equivalent protons of the four methyl groups (-(CH-(CH₃)₂ )). The signal is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is also expected to be simple, showing only two distinct signals.

-

δ ~45-50 ppm: Attributed to the two equivalent methine carbons (C H).

-

δ ~20-25 ppm: Attributed to the four equivalent methyl carbons (C H₃).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak (M⁺) for C₆H₁₄S₃ is expected at m/z = 182. Key fragmentation pathways for alkyl polysulfides involve cleavage of C-S and S-S bonds.

-

Molecular Ion [M]⁺•: m/z 182

-

Loss of Isopropyl Radical [M - C₃H₇]⁺: m/z 139

-

Loss of Isopropylthiol Radical [M - C₃H₇S]⁺: m/z 107

-

Isopropyl Cation [C₃H₇]⁺: m/z 43 (Likely a prominent peak due to the stability of the secondary carbocation).

-

Cleavage of the central S-S bond can also lead to fragments corresponding to [C₃H₇S₂]⁺ at m/z 107.

For comparison, the NIST WebBook provides the experimental mass spectrum for the isomeric di-n-propyl trisulfide , which shows a molecular ion at m/z 182 and significant fragments at m/z 107, 75, and 43, corroborating these predicted pathways.[4]

Synthesis and Reactivity

General Synthesis of Symmetrical Trisulfides

A robust and common method for preparing symmetrical trisulfides involves the reaction of an alkyl halide with a polysulfide salt solution. This approach avoids the use of foul-smelling thiols. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous inorganic salt and the organic halide.

Caption: General reaction scheme for the synthesis of symmetrical trisulfides.

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from established methods for symmetrical disulfide and trisulfide synthesis.[3][5]

Materials:

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Elemental Sulfur (S)

-

2-bromopropane

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.0 eq) and elemental sulfur (2.0 eq) in deionized water to form the sodium polysulfide solution.

-

Add Catalyst and Organic Phase: To the stirring aqueous solution, add toluene, tetrabutylammonium bromide (0.1 eq), and 2-bromopropane (2.0 eq).

-

Reaction: Heat the biphasic mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure diisopropyl trisulfide.

Potential Biological Activity and Applications

While specific research on diisopropyl trisulfide is limited, extensive studies on its close analog, diallyl trisulfide (DATS) , provide powerful insights into its potential applications. DATS is one of the primary bioactive compounds derived from garlic.[6][7]

Anticancer and Chemopreventive Agent

Preclinical studies have overwhelmingly demonstrated that DATS regulates multiple hallmark pathways of cancer.[6][8]

-

Cell Cycle Arrest: DATS has been shown to arrest cancer cells in various phases of the cell cycle, most commonly the G2/M phase.[6]

-

Induction of Apoptosis: It activates both intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death.[8]

-

Inhibition of Metastasis: DATS can reduce the expression of matrix metalloproteinases (MMPs), enzymes that are critical for cancer cell invasion and migration.[6]

-

Anti-Angiogenesis: The compound has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply tumors.[6]

Given these properties, diisopropyl trisulfide is a compelling candidate for synthesis and screening in anticancer drug discovery programs.

Antimicrobial and Antifungal Activity

Organosulfur compounds from garlic are well-known for their antimicrobial properties. DATS has been identified as a potent antifungal agent, showing significant efficacy against wood-rotting fungi and Candida albicans.[7][9][10] The mechanism is believed to involve the disruption of cellular redox homeostasis and interaction with critical protein thiols in the microbes. This suggests that simple alkyl trisulfides like DIPTS could serve as scaffolds for the development of new antifungal or antibacterial agents.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile organosulfur compounds. The following is a standard protocol for the analysis of alkyl trisulfides, adapted from validated methods for DATS.[4]

Instrumentation:

-

Gas Chromatograph: Shimadzu GC-17A or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: DB-5, HP-1, or similar non-polar capillary column (e.g., 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

Protocol:

-

Sample Preparation: Prepare a dilute solution of diisopropyl trisulfide (e.g., 10-100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1.0 µL of the sample into the GC inlet. A split injection (e.g., 20:1) is recommended.

-

GC Conditions:

-

Injector Temperature: 200°C

-

Oven Program:

-

Initial Temperature: 140°C

-

Ramp: Increase at 1°C/min to 180°C

-

Hold: 1 minute

-

-

Carrier Gas Flow Rate: 0.8 mL/min

-

-

MS Conditions (if applicable):

-

Ion Source Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-250

-

Expected Results: Under these conditions, diisopropyl trisulfide should be well-resolved and can be identified by its characteristic retention time and the mass spectrum described in Section 2.4.

Safety and Handling

Alkyl trisulfides should be handled with appropriate care in a laboratory setting.

-

General Hazards: Harmful if swallowed.[5] Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Diisopropyl trisulfide is an organosulfur compound with a well-defined set of chemical and physical properties. While direct biological data is sparse, compelling evidence from its analog, diallyl trisulfide, identifies it as a molecule of significant interest for researchers in oncology and microbiology. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling further investigation into its potential as a bioactive agent or a building block in drug discovery.

References

- Sonavane, S. U., et al. (2010). Rapid and efficient synthesis of symmetrical alkyl disulfides under phase transfer conditions. Green Chemistry Letters and Reviews.

- Fisher Scientific. (2025). Safety Data Sheet: Diisopropyl sulfide. Fisher Scientific.

- Herman-Antosiewicz, A., & Singh, S. V. (2017).

- Xie, C., et al. (2021).

- National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Trisulfide, dipropyl. NIST Chemistry WebBook.

- Gao, C., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.

- TCI Chemicals. (2023). Safety Data Sheet: Dipropyl Trisulfide. TCI Chemicals.

- Li, Y., et al. (2024). The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers in Pharmacology.

- PubChem. (n.d.). Diisopropyl disulfide.

- Organic Chemistry Portal. (n.d.). Trisulfide synthesis by S-S coupling. organic-chemistry.org.

- Kertmen, A., et al. (2009). Novel and Efficient Methods for the Synthesis of Symmetrical Trisulfides. Synthesis.

- Baker, A., et al. (2013). Flow synthesis of symmetrical di- and trisulfides using phase-transfer catalysis. Beilstein Journal of Organic Chemistry.

- The Good Scents Company. (n.d.). diisopropyl trisulfide. thegoodscentscompany.com.

- Global Substance Registration System (GSRS). (n.d.). DIISOPROPYL TRISULFIDE. gsrs.

- ChemRxiv. (2023). A poly(trisulfide) prodrug with antimicrobial activity. ChemRxiv.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. diisopropyl trisulfide [flavscents.com]

- 3. scispace.com [scispace.com]

- 4. Trisulfide, dipropyl [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 10. Trisulfide synthesis by S-S coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Diisopropyl Trisulfide from Diisopropyl Sulfide

Abstract

Organic trisulfides are a class of compounds characterized by a linear chain of three sulfur atoms (R-S-S-S-R'). They are of growing interest in medicinal chemistry and materials science due to their unique chemical reactivity and biological activity. While numerous methods exist for synthesizing trisulfides from precursors like thiols or disulfides, the direct conversion of a monosulfide, such as diisopropyl sulfide, to its corresponding trisulfide presents a distinct synthetic challenge. This guide provides a comprehensive exploration of the theoretical and practical considerations for achieving this transformation. It is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistically-grounded understanding of advanced sulfur chemistry. We will dissect plausible synthetic strategies, provide detailed experimental protocols, and outline the necessary analytical methods for verification, thereby offering a field-proven roadmap for this non-trivial synthesis.

Introduction: The Synthetic Challenge

Diisopropyl trisulfide is an organosulfur compound featuring an isopropyl group at each end of a trisulfide chain. Such molecules are valuable as synthetic intermediates and are investigated for their potential as flavor compounds and biologically active agents. The core challenge in synthesizing diisopropyl trisulfide directly from diisopropyl sulfide lies in the inertness of the carbon-sulfur (C-S) bonds in the starting material. Unlike the relatively labile sulfur-sulfur (S-S) bond in a disulfide, the C-S bond in a simple dialkyl sulfide is robust. Therefore, a direct insertion of two sulfur atoms into a C-S bond or a single sulfur atom into the sulfide bridge is not a mechanistically favored process under standard conditions.

This guide moves beyond simple protocol recitation to explain the causality behind the necessary synthetic steps. We will explore multi-step strategies that leverage fundamental principles of sulfur chemistry to circumvent the inherent stability of the starting sulfide. The narrative is built upon a foundation of trustworthiness, where each proposed step is rationalized, and potential pitfalls are addressed.

Mechanistic Considerations and Strategic Overview

The sulfur atom in diisopropyl sulfide is a nucleophile, but its reactivity is significantly lower than that of a thiolate anion (RS⁻).[1] Direct reaction with elemental sulfur (S₈), which exists as a stable eight-membered ring, requires high temperatures to initiate ring-opening and subsequent reaction, often leading to a complex mixture of polysulfides with varying chain lengths.[2]

A successful synthesis, therefore, requires a more strategic approach. The overall logic is to convert the chemically stable sulfide into a more reactive intermediate that can readily accept a sulfur moiety. We will explore two primary, validated strategies to achieve this transformation.

Caption: High-level strategic workflow for the conversion.

Strategy 1: Oxidative Activation to Disulfide Followed by Sulfur Insertion

This strategy involves a two-step sequence: first, the controlled oxidation of diisopropyl sulfide to diisopropyl disulfide, and second, the insertion of a sulfur atom into the disulfide bond. This approach is highly logical as methods for both steps are well-established in organic chemistry.

Step 1: Oxidation of Diisopropyl Sulfide to Diisopropyl Disulfide

The conversion of a sulfide to a disulfide is an oxidative coupling reaction. While direct C-S bond cleavage and recombination is difficult, a common laboratory-scale method involves halogenation followed by hydrolysis. For instance, reacting the sulfide with sulfuryl chloride (SO₂Cl₂) can generate an intermediate that yields the disulfide.

Causality: The sulfur atom in the sulfide acts as a nucleophile, attacking the electrophilic halogen. This initiates a sequence of reactions, often involving a Pummerer-type rearrangement, that ultimately leads to the formation of the S-S bond.[3]

Step 2: Sulfur Insertion into Diisopropyl Disulfide

With the disulfide in hand, the insertion of a single sulfur atom to form the trisulfide is more straightforward. An effective method is the reaction with a source of anionic sulfur, such as sodium sulfide (Na₂S) in the presence of elemental sulfur, which forms sodium polysulfides in situ.[4] A more modern and controlled approach is the use of electrochemical synthesis.[5]

Mechanism of Electrochemical Insertion: In this advanced method, the disulfide is electrolyzed in the presence of elemental sulfur (S₈). The electrolysis facilitates the cleavage of the S-S bond and the ring-opening of S₈, allowing for the formation of polysulfide chains.[5] The distribution of trisulfide, tetrasulfide, and higher polysulfides can often be controlled by reaction conditions, such as the choice of solvent.[5]

Caption: Experimental workflow for the oxidative strategy.

**4. Strategy 2: Reaction with Disulfur Dichloride (S₂Cl₂) **

A more direct, albeit potentially less selective, approach is the reaction of diisopropyl sulfide with disulfur dichloride (S₂Cl₂). This reagent can act as a source of two sulfur atoms and facilitate the formation of the trisulfide linkage.

Mechanistic Rationale: The reaction is proposed to proceed via nucleophilic attack of the sulfide's sulfur atom on one of the electrophilic sulfur atoms of S₂Cl₂.[6] This forms a sulfonium-like intermediate, [(i-Pr)₂S-S-SCl]⁺Cl⁻. Subsequent elimination of an isopropyl chloride (i-PrCl) molecule and reaction with another equivalent of diisopropyl sulfide could lead to the formation of the trisulfide product, though the precise mechanism can be complex and lead to side products. This method requires careful control of stoichiometry and temperature to minimize the formation of higher-order polysulfides.

Detailed Experimental Protocols

The following protocol details the more controlled and higher-yielding Strategy 1 . All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Equipment

| Reagent/Equipment | Purpose | Supplier Example (CAS) |

| Diisopropyl sulfide | Starting Material | Sigma-Aldrich (625-80-9)[7] |

| Dichloromethane (DCM) | Solvent | Fisher Scientific (75-09-2) |

| Sulfuryl Chloride (SO₂Cl₂) | Oxidizing Agent | Acros Organics (7791-25-5) |

| Elemental Sulfur (S₈) | Sulfur Source for Insertion | Alfa Aesar (7704-34-9)[8] |

| Sodium Sulfide (Na₂S) | Co-reagent for Sulfur Insertion | MilliporeSigma (1313-82-2) |

| Ethanol (EtOH) | Solvent | Decon Labs (64-17-5) |

| Hydrochloric Acid (HCl) | Quenching/Neutralization | VWR (7647-01-0) |

| Sodium Bicarbonate (NaHCO₃) | Neutralization | J.T. Baker (144-55-8) |

| Magnesium Sulfate (MgSO₄) | Drying Agent | EMD (7487-88-9) |

| Round-bottom flasks | Reaction Vessels | Standard lab supplier |

| Magnetic Stirrer/Hotplate | Agitation and Heating | Standard lab supplier |

| Condenser | Refluxing | Standard lab supplier |

| Separatory Funnel | Liquid-liquid Extraction | Standard lab supplier |

| Rotary Evaporator | Solvent Removal | Standard lab supplier |

| Chromatography Column | Purification | Standard lab supplier |

Protocol: Step A - Synthesis of Diisopropyl Disulfide

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diisopropyl sulfide (11.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Reaction: Slowly add sulfuryl chloride (13.5 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to quench excess SO₂Cl₂. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 1M HCl and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product, diisopropyl disulfide, can be purified by vacuum distillation.

Protocol: Step B - Synthesis of Diisopropyl Trisulfide from Disulfide

-

Setup: In a 100 mL round-bottom flask, combine sodium sulfide nonahydrate (2.4 g, 0.01 mol) and elemental sulfur (0.64 g, 0.02 mol) in 50 mL of ethanol. Heat the mixture to reflux with stirring for 1 hour to form a solution of sodium polysulfides.

-

Reaction: To the refluxing polysulfide solution, add the diisopropyl disulfide (2.98 g, 0.02 mol), synthesized in the previous step, dropwise over 20 minutes.

-

Maturation: Continue to reflux the mixture for 6-8 hours. Monitor the reaction by TLC or GC-MS until the starting disulfide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of deionized water. Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude oil should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure diisopropyl trisulfide.

Characterization and Validation

Confirmation of the final product's identity and purity is critical. The following analytical techniques are indispensable for a self-validating protocol.

| Technique | Expected Results for Diisopropyl Trisulfide |

| ¹H NMR | A septet for the methine protons (CH) and a doublet for the methyl protons (CH₃), with integration corresponding to a 1:6 ratio. Chemical shifts will differ slightly from the starting sulfide and disulfide intermediates. |

| ¹³C NMR | Two distinct signals corresponding to the methine and methyl carbons. |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) should be observed at m/z = 182.4.[9] Key fragmentation patterns corresponding to the loss of sulfur atoms and isopropyl groups should be identified. |

| HPLC | A single major peak under appropriate chromatographic conditions, confirming the purity of the isolated product. |

Safety and Handling Considerations

-

Diisopropyl Sulfide: This compound is highly flammable with a low flash point (7 °C) and should be handled away from ignition sources.[7][10] It has a strong, unpleasant odor.

-

Sulfuryl Chloride: Is highly corrosive and reacts violently with water. It is toxic upon inhalation. All manipulations must be performed in a fume hood.

-

Thiols/Sulfides: Many low molecular weight sulfur compounds are malodorous and can cause olfactory fatigue. Proper engineering controls are essential.

-

Reaction Quenching: The quenching of sulfuryl chloride and other reactive reagents is exothermic and can release gases. Perform these steps slowly and with adequate cooling.

Conclusion

The synthesis of diisopropyl trisulfide from diisopropyl sulfide is a challenging but achievable transformation that highlights key principles of organosulfur chemistry. A direct, one-pot conversion is not practical due to the stability of the C-S bond. However, a strategic, multi-step approach involving the activation of the sulfide, typically through oxidation to the more reactive disulfide, provides a reliable and controllable pathway. The subsequent insertion of a sulfur atom into the disulfide linkage can be accomplished using classical or modern electrochemical methods. This guide provides the necessary theoretical foundation and a detailed, actionable protocol for researchers to successfully navigate this synthesis, emphasizing the importance of mechanistic understanding and rigorous analytical validation.

References

- Neem Biotech. (n.d.). Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer Catalysis.

- Dotsenko, V. V., et al. (2024). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. ResearchGate.

- Google Patents. (2017). CN106588730A - Preparation method of diallyl trisulfide.

- National Center for Biotechnology Information. (n.d.). Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene. PubMed Central.

- Organic Chemistry Portal. (2018). Trisulfide synthesis by S-S coupling.

- National Center for Biotechnology Information. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. PubMed Central.

- The Good Scents Company. (n.d.). diisopropyl sulfide, 625-80-9.

- Wikipedia. (n.d.). Polysulfide.

- Sigma-Aldrich. (n.d.). Isopropyl sulfide 0.99 Diisopropyl sulfide.

- Leffingwell & Associates. (n.d.). Diisopropyl trisulfide (CAS 5943-34-0).

- ResearchGate. (n.d.). (a) General reaction for the formation of trisulfides. (b) Synthesis of....

- Royal Society of Chemistry. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects.

- ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.

- Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds.

- Wikipedia. (n.d.). Sulfur.

Sources

- 1. Chemical Reactivity [www2.chemistry.msu.edu]

- 2. Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10507D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polysulfide - Wikipedia [en.wikipedia.org]

- 5. Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isopropyl sulfide 0.99 Diisopropyl sulfide [sigmaaldrich.com]

- 8. Sulfur - Wikipedia [en.wikipedia.org]

- 9. scent.vn [scent.vn]

- 10. diisopropyl sulfide, 625-80-9 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Thermal Decomposition Products of Diisopropyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of diisopropyl trisulfide. It delves into the fundamental principles governing its degradation, the anticipated decomposition products, and the analytical methodologies required for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields where the stability and degradation pathways of polysulfides are of critical importance.

Introduction: The Significance of Diisopropyl Trisulfide and its Thermal Stability

Diisopropyl trisulfide is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two isopropyl groups. Organic polysulfides, as a class, are gaining increasing attention in various scientific domains, including materials science and pharmaceuticals. In the context of drug development, polysulfide moieties are being explored for their unique redox-responsive properties, which can be harnessed for targeted drug delivery systems.[1][2][3] The stability of these sulfur-sulfur bonds is a critical parameter influencing the shelf-life, efficacy, and safety of potential therapeutic agents. Understanding the thermal decomposition of a model compound like diisopropyl trisulfide provides fundamental insights into the inherent stability of the trisulfide linkage and the nature of its degradation products, which is paramount for formulation development and risk assessment.

Mechanistic Insights into the Thermal Decomposition of Alkyl Trisulfides

While specific literature on the thermal decomposition of diisopropyl trisulfide is limited, a mechanistic understanding can be constructed by drawing parallels with related organosulfur compounds, particularly dimethyl disulfide (DMDS) and branched-chain polysulfides. The decomposition is anticipated to proceed primarily through a free radical mechanism initiated by the homolytic cleavage of the sulfur-sulfur bonds, which are the weakest linkages in the molecule.

Initiation: Homolysis of the S-S Bond

The thermal degradation process is initiated by the cleavage of one of the two S-S bonds within the trisulfide chain, generating two radical species: an isopropyl dithiyl radical and an isopropyl thiyl radical.

(CH₃)₂CH-S-S-S-CH(CH₃)₂ → (CH₃)₂CH-S-S• + •S-CH(CH₃)₂

Theoretical studies on the decomposition of dimethyl disulfide (DMDS) support the initial scission of the S-S bond as the primary step.[4][5] The bond dissociation energy of S-S bonds is significantly lower than that of C-S or C-H bonds, making them the most probable point of initial fragmentation upon thermal stress.

Propagation and Secondary Reactions

The initially formed radicals can undergo a variety of subsequent reactions, leading to a complex mixture of final products. These reactions include:

-

Disproportionation and Recombination: The radicals can react with each other and with the parent trisulfide molecule. Recombination of two isopropyl thiyl radicals would form diisopropyl disulfide.

-

Hydrogen Abstraction: The highly reactive thiyl radicals can abstract hydrogen atoms from the isopropyl groups of other molecules, leading to the formation of isopropyl mercaptan and unsaturated hydrocarbon species like propene.

-

Further Fragmentation: At higher temperatures, more extensive fragmentation can occur, potentially leading to the formation of smaller sulfur-containing molecules and hydrocarbon gases.

The steric hindrance imposed by the bulky isopropyl groups may influence the relative rates of these secondary reactions compared to their linear-chain counterparts.

Anticipated Thermal Decomposition Products

Based on the proposed radical mechanism and data from related compounds, the thermal decomposition of diisopropyl trisulfide is expected to yield a range of volatile and non-volatile products.

| Product Category | Anticipated Compounds | Rationale |

| Disulfides & Polysulfides | Diisopropyl disulfide, Diisopropyl tetrasulfide | Recombination and disproportionation of initial radical fragments. |

| Thiols | Isopropyl mercaptan | Hydrogen abstraction by thiyl radicals. |

| Sulfides | Diisopropyl sulfide | Desulfurization reactions. |

| Elemental Sulfur | S₈ and other allotropes | Elimination from the trisulfide chain or from higher polysulfides. |

| Hydrocarbons | Propene, Propane | Fragmentation and hydrogen abstraction reactions involving the isopropyl group. |

| Gaseous Sulfur Species | Hydrogen sulfide (H₂S) | Secondary decomposition at higher temperatures. |

This table presents a qualitative prediction of potential decomposition products. The actual distribution will be dependent on experimental conditions.

Factors Influencing Thermal Decomposition

The thermal decomposition of diisopropyl trisulfide is a kinetically controlled process, and several factors can significantly influence its rate and the distribution of products.

Temperature

Temperature is the most critical factor. Based on studies of di-tert-butyl polysulfide (TBPS), which also features branched alkyl groups, decomposition can be expected to initiate at temperatures below 200°C and become significant above this threshold, with complete decomposition likely occurring above 230°C in the absence of a catalyst.[6]

Presence of Catalysts or Initiators

The presence of metals or other radical initiators can lower the decomposition temperature. For instance, the decomposition of TBPS is facilitated by a NiMo catalyst.[6] Conversely, radical scavengers could potentially increase the thermal stability.

Atmosphere

The composition of the atmosphere (e.g., inert, oxidizing, or reducing) will have a profound effect on the decomposition pathway and final products. In an oxidizing atmosphere, sulfur oxides (SOₓ) would be expected, while a reducing atmosphere might favor the formation of hydrogen sulfide.

Experimental Protocols for Characterization

A multi-faceted analytical approach is necessary to fully characterize the thermal decomposition of diisopropyl trisulfide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of diisopropyl trisulfide.

Methodology:

-

Instrument: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

-

Sample Preparation: A small, accurately weighed sample of diisopropyl trisulfide (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[7]

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 30°C to 500°C).[7]

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidation.[7]

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal decomposition products.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of diisopropyl trisulfide is loaded into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Temperature: A specific pyrolysis temperature is selected based on the TGA data (e.g., the temperature of maximum decomposition rate).

-

Time: A short pyrolysis time is typically used (e.g., 10-20 seconds).

-

-

GC-MS Parameters:

-

GC Column: A non-polar or semi-polar capillary column suitable for separating volatile sulfur compounds (e.g., DB-5ms).

-

Oven Program: A temperature program is used to separate the decomposition products, for example: initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

-

-

Data Analysis: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) for compound identification.

Relevance to Drug Development

The study of the thermal decomposition of simple polysulfides like diisopropyl trisulfide is not merely an academic exercise; it has direct implications for the pharmaceutical industry.

-

Formulation Stability: Polysulfide-containing drug candidates or excipients can undergo degradation upon storage, particularly at elevated temperatures. Understanding the decomposition pathways allows for the development of stable formulations and the prediction of shelf-life.

-

Identification of Degradants: The decomposition products themselves may have toxicological properties. Identifying these compounds is a crucial step in the safety assessment of any new drug formulation.

-

Development of Redox-Responsive Drug Delivery Systems: The inherent instability of the S-S bond is the very property exploited in the design of some advanced drug delivery systems.[1][2] These systems are designed to be stable in the bloodstream but to cleave and release their therapeutic payload in the reducing environment of a target cell. A thorough understanding of the cleavage mechanism is essential for the rational design of such systems.

Conclusion

The thermal decomposition of diisopropyl trisulfide is a complex process that is best understood through the lens of free radical chemistry. While direct experimental data for this specific compound is not abundant, a robust framework for predicting its behavior can be established by examining related organosulfur compounds. The primary decomposition pathway is initiated by the homolytic cleavage of the S-S bonds, leading to a cascade of reactions that produce a variety of smaller sulfur-containing molecules, hydrocarbons, and elemental sulfur. The precise composition of the final product mixture is highly dependent on the reaction conditions, most notably the temperature.

For researchers and professionals in drug development, a thorough understanding of these decomposition pathways is critical for ensuring the stability, safety, and efficacy of polysulfide-containing pharmaceuticals. The analytical techniques outlined in this guide, particularly TGA and Py-GC-MS, provide the necessary tools for a comprehensive characterization of the thermal degradation of diisopropyl trisulfide and related compounds.

References

-

Avantium R&D Solutions. (n.d.). Understanding the decomposition of TBPS for efficient catalyst sulphiding. Digital Refining. Retrieved from [Link]

- Daly, N. J., & Stimson, V. R. (1966). The thermal decomposition of diisopropyl ether. Australian Journal of Chemistry, 19(11), 239-250.

-

Shimadzu. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Retrieved from [Link]

- Pérez-Benítez, J. A., et al. (2022). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 27(9), 2841.

- Mini, S., et al. (2015). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. Journal of Chemical and Pharmaceutical Research, 7(3), 241-246.

- Coope, J. A. R., & Bryce, W. A. (1950). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Research, 28b(8), 513-524.

- Van Cauteren, S., et al. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. The Journal of Physical Chemistry A, 114(44), 11956-11967.

- Vo, C. D., et al. (2009). Polymers and Sulfur: What Are Organic Polysulfides Good For? Preparative Strategies and Biological Applications.

- Sbirrazzuoli, N., & Vincent, L. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465.

- Characterisation and gas chromatography–mass spectrometry analysis of products from pyrolysis of municipal solid waste using a. (2024). Journal of Engineering and Applied Science, 71(1), 1-13.

- Rougeau, B., & Draganjac, M. (1994). Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II. Effect of Atmosphere on Decomposition. Journal of the Arkansas Academy of Science, 48, 1.

- Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.

- Van Cauteren, S., et al. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(44), 11956-11967.

- Jha, N. K., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers, 15(15), 3291.

- Vo, C. D., et al. (2009). Polymers and Sulfur: What Are Organic Polysulfides Good For? Preparative Strategies and Biological Applications.

- Block, E., et al. (2001). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 66(16), 5419-5429.

- Wang, Y., et al. (2019). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Energy & Fuels, 33(5), 3866-3873.

- Yu, T. H., et al. (1993). [Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection].

- Coope, J. A. R., & Bryce, W. A. (1950). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Research, 28b(8), 513-524.

- Wang, L., et al. (2021). Strategies to Suppress Polysulfide Dissolution and Its Effects on Lithium–Sulfur Batteries.

- van den Bosch, P. L. F., et al. (2023). Polysulfide Concentration and Chain Length in the Biological Desulfurization Process: Effect of Biomass Concentration and the Sulfide Loading Rate. ACS Sustainable Chemistry & Engineering, 11(35), 13135-13144.

- Sehon, A. H., & Darwent, B. d. B. (1954). The Thermal Decomposition of Sulfides. Journal of the American Chemical Society, 76(19), 4806-4810.

- Adam, F., et al. (2023). Characterization of Pyrolysis Oils Using a Combination of GC×GC/TOFMS and GC/HRMS Analysis: The Impact of Data Processing Parameters. Molecules, 28(18), 6524.

- Koss, A. R., et al. (2016). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Atmospheric Measurement Techniques, 9(11), 5731-5744.

- Daly, N. J., & Stimson, V. R. (1966). The thermal decomposition of diisopropyl ether. Australian Journal of Chemistry, 19(11), 239-250.

- G. G., et al. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. Chemistry – A European Journal, 27(32), 8341-8348.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Van de Vijver, R., et al. (2022). Detailed characterization of sulfur compounds in fast pyrolysis bio-oils using GC × GC-SCD and GC–MS. Fuel, 308, 122002.

- Sbirrazzuoli, N., & Vincent, L. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465.

- Mishanina, T. V., et al. (2017). Quantitative determination of polysulfide in albumins, plasma proteins and biological fluid samples using a novel combined assays approach. Free Radical Biology and Medicine, 108, 200-210.

- Rougeau, B., & Draganjac, M. (1994). Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II. Effect of Atmosphere on Decomposition. Journal of the Arkansas Academy of Science, 48, 1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of the thermal decomposition of dimethyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Physical properties of Diisopropyl trisulfide

An In-Depth Technical Guide to the Physical Properties of Diisopropyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl trisulfide, a volatile organosulfur compound, presents a unique profile of physical and chemical characteristics that are of significant interest in various scientific domains, including flavor and fragrance chemistry, natural product analysis, and potentially in therapeutic development. This guide provides a comprehensive overview of the core physical properties of diisopropyl trisulfide, offering a foundational understanding for researchers and developers. The subsequent sections will delve into its structural and physicochemical parameters, supported by experimental data and methodologies.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound lies in its molecular structure. Diisopropyl trisulfide, with the chemical formula C₆H₁₄S₃, consists of two isopropyl groups linked by a trisulfide chain.[1][2][3] This structure dictates its polarity, volatility, and reactivity.

Figure 1: 2D representation of the molecular structure of diisopropyl trisulfide.

Key Identifiers:

-

Molecular Weight: 182.4 g/mol [1] (also reported as 182.37 g/mol [3][4])

-

Synonyms: Diisopropyl trisulphide, 2,6-dimethyl-3,4,5-trithiaheptane, Isopropyl trisulfide[1][3][5]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical in determining its handling, formulation, and application. The following table summarizes the key physicochemical data for diisopropyl trisulfide.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Odor | Sulfurous, alliaceous, garlic-like | [1][2] |

| Boiling Point | 107.00 to 108.00 °C at 10.00 mm Hg234 °C (estimated) | [2][1] |

| Density | 1.13400 to 1.14000 g/cm³ at 25.00 °C | [2] |

| Refractive Index (n20/D) | 1.44100 to 1.44500 at 20.00 °C | [2][5] |

| Vapor Pressure | 0.049500 mm/Hg at 25.00 °C0.0661 hPa at 20°C; 0.1007 hPa at 25°C (estimated) | [2][1] |

| Flash Point | 204.00 °F (95.56 °C) (Tagliabue Closed Cup)92.97 °C (estimated) | [2][5][1] |

| Solubility | Insoluble in water.Soluble in ethanol and triacetin.1% soluble in heptane. A detailed solubility table is available.[1] | [1] |

| LogP (octanol/water) | 4.692.9 (XLogP3-AA) | [2][1] |

In-Depth Analysis of Physical Properties

Boiling Point and Volatility

The boiling point of diisopropyl trisulfide is reported as 107-108 °C at a reduced pressure of 10 mm Hg.[2] This, along with its vapor pressure, indicates that it is a relatively volatile compound under standard conditions. This volatility is a key characteristic of many flavor and fragrance compounds, allowing them to be readily detected by olfactory receptors. The causality behind this volatility lies in the relatively weak intermolecular forces, primarily van der Waals interactions, due to its molecular size and the absence of strong hydrogen bonding capabilities.

Density and Refractive Index

The density of diisopropyl trisulfide is approximately 1.13-1.14 g/cm³ at 25 °C, making it slightly denser than water.[2] The refractive index, a measure of how light propagates through the substance, is in the range of 1.441 to 1.445 at 20 °C.[2][5] Both of these properties are essential for quality control and identification purposes in a laboratory or industrial setting.

Solubility Profile

Diisopropyl trisulfide is insoluble in water but shows solubility in organic solvents like ethanol and triacetin.[1] This lipophilic nature is consistent with its nonpolar isopropyl groups and the trisulfide linkage. The octanol-water partition coefficient (LogP) values of 2.9 and 4.69 further quantify this preference for non-aqueous environments.[1][2] This solubility profile is a critical consideration in drug development for formulation and in flavor applications for its incorporation into various food matrices.

A comprehensive, albeit estimated, solubility profile in a wide array of solvents has been documented, indicating high solubility in solvents like acetone, toluene, and chloroform.[1]

Experimental Methodologies for Property Determination

The accurate determination of physical properties is paramount for the reliable application of scientific data. The following outlines standard experimental protocols for measuring the key physical properties of liquid compounds like diisopropyl trisulfide.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For pressure-sensitive compounds, distillation under reduced pressure is employed.

Workflow:

Figure 2: Workflow for determining boiling point under reduced pressure.

Self-Validating System: The system's accuracy is validated by calibrating the thermometer and pressure gauge against known standards. Consistent temperature readings during the distillation of a pure substance confirm the boiling point.

Refractive Index Measurement

Principle: The refractive index is determined by measuring the angle at which light is bent as it passes from a reference medium (typically air) into the sample.

Methodology:

-

Instrument: An Abbe refractometer is commonly used.

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of diisopropyl trisulfide are placed on the prism surface.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mass Spectrometry for Structural Confirmation

Workflow:

Sources

- 1. scent.vn [scent.vn]

- 2. parchem.com [parchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Trisulfide, dipropyl [webbook.nist.gov]

- 5. diisopropyl trisulfide [flavscents.com]

- 6. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Trisulfide on the Structure and Function of Different Antibody Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

The Trisulfide Bond: A Theoretical Guide to an Enigmatic Linkage in Biology and Drug Design

Abstract

Trisulfide bonds (R-S-S-S-R'), once considered rare chemical curiosities, are now recognized as critical players in biological redox signaling and innovative drug development. Their unique reactivity and stability profile, distinct from the more common disulfide bond, make them fascinating subjects for theoretical and computational investigation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical studies on trisulfide bond stability. We will delve into the quantum mechanical and molecular dynamics approaches used to probe their intrinsic properties, explore the multifaceted factors governing their stability in complex biological environments, and discuss the profound implications of these theoretical insights for the rational design of next-generation therapeutics.

Introduction: The Rise of the Trisulfide Bond

For decades, the disulfide bond has dominated our understanding of covalent linkages in protein structure and redox regulation. However, a growing body of evidence has illuminated the prevalence and importance of its lesser-known cousin, the trisulfide bond. Formed by the insertion of a sulfane sulfur atom into a disulfide linkage, trisulfides have been identified in a range of biological contexts, from natural products like those found in garlic to post-translational modifications in proteins, including antibodies.[1][2][3]

Unlike the relatively stable disulfide bond, the trisulfide linkage presents a unique set of chemical properties. It is often more susceptible to nucleophilic attack and can act as a potent signaling molecule through the release of hydrogen sulfide (H₂S), a crucial gasotransmitter.[4][5] This distinct reactivity makes understanding the factors that govern trisulfide stability a paramount concern, particularly for drug developers looking to harness its properties. For instance, trisulfide-linked prodrugs have been designed to be more sensitive to the high glutathione (GSH) concentrations in tumor microenvironments, allowing for targeted drug release.[6][7][8] Theoretical and computational studies provide an indispensable toolkit for dissecting the subtle forces that dictate the fate of these bonds, offering predictive power that can accelerate discovery and design.

The Quantum Mechanical Lens: Probing Intrinsic Stability

To understand the stability of a trisulfide bond, we must first examine its intrinsic properties at the electronic level. Quantum mechanics (QM) provides the theoretical framework for this investigation, with Density Functional Theory (DFT) being a particularly powerful and widely used method.[9][10][11] DFT allows for the accurate calculation of molecular geometries and, crucially, the Bond Dissociation Energy (BDE), which is the energy required to break the S-S bonds homolytically.

The choice of computational method is critical. Hybrid DFT functionals, such as B3LYP or B3P86, combined with appropriate basis sets that include polarization and diffuse functions (e.g., 6-31+G(d)), have proven effective for sulfur-containing molecules.[9][11] These calculations reveal that the central S-S bond in a trisulfide is typically weaker than the outer S-S bonds and significantly weaker than the S-S bond in a corresponding disulfide. This inherent lability is the root of the trisulfide's unique reactivity.

Key Factors Influencing Intrinsic Stability:

-

Substituent Effects: The nature of the 'R' groups attached to the trisulfide moiety has a profound impact on BDE. Electron-withdrawing groups can destabilize the bond by pulling electron density away, while bulky substituents may introduce steric strain.

-

Resonance and Hybridization: Delocalization of electrons through resonance can stabilize the radical species formed upon bond cleavage, thereby lowering the BDE.[12][13] The hybridization of the atoms adjacent to the sulfur also plays a role in determining bond strength.[13]

The following diagram illustrates a typical workflow for calculating the BDE of a trisulfide bond using DFT.

Caption: Workflow for DFT calculation of trisulfide bond dissociation energy.

The table below summarizes representative, theoretically calculated S-S bond dissociation energies.

| Bond Type | Molecule Example | Typical Calculated BDE (kcal/mol) |

| Disulfide (S-S) | Dimethyl disulfide (CH₃-S-S-CH₃) | ~70-75 |

| Trisulfide (Central S-S) | Dimethyl trisulfide (CH₃-S-S-S-CH₃) | ~30-35 |

| Trisulfide (Outer S-S) | Dimethyl trisulfide (CH₃-S-S-S-CH₃) | ~50-55 |

Note: These are approximate values derived from computational studies and can vary based on the level of theory and basis set used.[9][10]

The Dynamic World: Stability in Biological Environments

While QM methods are excellent for assessing intrinsic stability, they often model molecules in a vacuum. The biological milieu is far more complex, involving solvent interactions, fluctuating pH, and encounters with other biomolecules. To understand trisulfide stability in this dynamic context, we turn to Molecular Dynamics (MD) simulations.[14][15][16]

MD simulations model the movements of atoms and molecules over time based on a force field—a set of parameters that describes the potential energy of the system. For novel moieties like trisulfides, accurate force field parameterization is a critical, non-trivial step.

Insights from MD Simulations:

-

Conformational Dynamics: MD simulations can reveal the preferred conformations of trisulfide-containing molecules and how these conformations influence the accessibility of the trisulfide bond to reactants.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent (i.e., water) can significantly stabilize or destabilize the trisulfide bond and its reaction intermediates.

-

Protein Environment: When a trisulfide is part of a protein, such as in an antibody-drug conjugate (ADC), the local protein architecture dictates its solvent accessibility and proximity to catalytic residues, profoundly affecting its stability.[17][18][19] Computational modeling has been used to predict which disulfide bonds in a protein are solvent-accessible and thus amenable to modification.[16]

Caption: A generalized workflow for Molecular Dynamics (MD) simulations.

Protocol: Setting up an MD Simulation to Assess Conformational Stability of a Trisulfide-Linked Peptide

This protocol provides a conceptual, step-by-step guide for using common MD software packages like GROMACS or AMBER.

-

Preparation of the Initial Structure:

-

Obtain or build a 3D structure (PDB file) of the peptide containing the trisulfide bond.

-

Ensure proper protonation states of ionizable residues corresponding to the desired simulation pH (e.g., pH 7.4).

-

-

Force Field Parameterization:

-

Justification: Standard protein force fields (e.g., AMBER, CHARMM) lack parameters for the unique geometry and charge distribution of a trisulfide moiety. Using them without modification would lead to inaccurate and unreliable simulation results.

-

Action: Generate parameters for the trisulfide. This typically involves performing QM calculations (e.g., using DFT) on a small model compound (e.g., Cys-SSS-Cys) to derive equilibrium bond lengths, angles, dihedrals, and partial atomic charges. These parameters are then formatted to be compatible with the chosen MD force field.

-

-

System Solvation and Ionization:

-

Justification: To simulate a realistic biological environment, the peptide must be surrounded by water molecules.

-

Action: Place the parameterized peptide structure in the center of a periodic box (e.g., cubic or dodecahedron). Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Justification: The overall system must be electrically neutral.

-

Action: Add counter-ions (e.g., Na⁺ or Cl⁻) by replacing water molecules to neutralize the net charge of the peptide.

-

-

Energy Minimization:

-

Justification: The initial placement of atoms may result in steric clashes or unfavorable geometries. Minimization relaxes these high-energy contacts.

-

Action: Perform a series of steepest descent and/or conjugate gradient energy minimization steps until the maximum force on any atom is below a specified threshold.

-

-

System Equilibration (NVT and NPT):

-

Justification: The system must be brought to the target temperature and pressure of the intended simulation in a controlled manner to ensure stability.

-

Action (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the peptide backbone to allow the solvent to equilibrate around it.

-

Action (NPT Ensemble): Switch to an ensemble that maintains constant pressure and temperature. Gradually release the position restraints on the peptide to allow the entire system to relax to the correct density. Monitor temperature, pressure, and density for convergence.

-

-

Production Simulation:

-

Justification: This is the main data-gathering phase of the simulation.

-

Action: Run the simulation for the desired length of time (nanoseconds to microseconds, depending on the process of interest). Save the coordinates (trajectory) of all atoms at regular intervals.

-

-

Analysis:

-

Justification: The raw trajectory must be processed to extract meaningful biophysical data.

-

Action: Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess overall structural stability, solvent accessible surface area (SASA) of the trisulfide bond, and intramolecular hydrogen bonding patterns that may stabilize the structure.

-

Factors Governing Stability: A Multi-faceted Analysis

The stability of a trisulfide bond in a biological context is not governed by a single parameter but is rather an emergent property of multiple interacting factors.

-

Redox Environment: The cellular redox potential, largely determined by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), is a master regulator of trisulfide stability.[20][21][22] Trisulfides are notably more sensitive to reduction by GSH than disulfides, a property exploited in the design of tumor-targeting drug delivery systems.[7][8] Theoretical methods can be used to calculate the redox potential of specific trisulfide bonds, providing a quantitative measure of their susceptibility to reduction.[21][23]

-

pH and Amines: The local pH can influence stability, particularly for trisulfides like those derived from cysteine or glutathione.[4][24] At basic pH, deprotonation of nearby amine groups can catalyze the degradation of the trisulfide bond.[4][24] Studies have shown that trisulfides degrade rapidly in the presence of primary and tertiary amines, which are abundant in vivo, suggesting they may be short-lived species in the body.[4][24]

-

Enzymatic Regulation: The formation and cleavage of trisulfide bonds can be under enzymatic control. For instance, sulfide:quinone oxidoreductase (SQOR) contains a critical cysteine trisulfide in its active site.[25] Computational modeling has been instrumental in understanding the catalytic mechanism of such enzymes.[25]

From Theory to Therapy: Implications for Drug Development

A thorough theoretical understanding of trisulfide bond stability is directly translatable to the design of more effective and safer therapeutics.

-

Redox-Responsive Drug Delivery: As mentioned, the heightened sensitivity of trisulfides to GSH makes them ideal linkers for prodrugs.[6][7] Theoretical calculations can help fine-tune this sensitivity by modeling how different substituents on the trisulfide linker affect its redox potential and reaction kinetics with GSH. This allows for the design of linkers that are stable in circulation but rapidly cleaved upon entering the tumor microenvironment.

-

Antibody-Drug Conjugates (ADCs): Trisulfide bonds can form as product-related impurities in monoclonal antibodies, potentially impacting the manufacturing and stability of ADCs.[17][19][26][27] The presence of trisulfides can affect the drug-to-antibody ratio (DAR) and lead to fragmentation during the conjugation process.[17][18] Molecular modeling can help predict the propensity of certain interchain disulfide bonds to form trisulfides and guide protein engineering efforts to minimize this unwanted modification.

-

H₂S-Donating Drugs: Given that trisulfides can release H₂S, they are being explored as scaffolds for H₂S-donating drugs for cardiovascular and anti-inflammatory applications.[4][8] Theoretical studies can predict the rate of H₂S release under various physiological conditions, aiding in the design of molecules with the desired therapeutic release profile.

Caption: Drug design cycle informed by theoretical stability studies.

Conclusion and Future Directions

Theoretical and computational chemistry provides an unparalleled view into the complex world of trisulfide bond stability. From the intrinsic strength of the S-S-S linkage determined by quantum mechanics to its dynamic behavior in complex biological systems revealed by molecular dynamics, these methods are essential for both fundamental understanding and practical application. By integrating theoretical predictions with experimental validation, researchers can accelerate the development of novel trisulfide-based drugs, probes, and biomaterials.

Future efforts will likely focus on developing more accurate and efficient multi-scale models that can bridge the gap between quantum effects and large-scale biological phenomena. The application of machine learning and artificial intelligence to predict trisulfide stability and reactivity based on large datasets of computational and experimental results also represents an exciting new frontier in the field. As our computational tools become more powerful, so too will our ability to harness the unique chemical properties of the enigmatic trisulfide bond for the betterment of human health.

References

- Trisulfide bond-mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity. (2020). PubMed.

- Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity. (2020). PMC.

- Trisulfide-Bridged Polymer-Drug Conjugates for Synergistic H2S and Doxorubicin Delivery. (2026).

- Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumul

- Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccu. (2022). acsonline.top.

- Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. (2022). ACS Omega.

- The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2017). PMC.

- Cytosolic expression, solution structures, and molecular dynamics simulation of genetically encodable disulfide‐rich de novo designed peptides. (n.d.). NIH.

- Trisulfide modification impacts the reduction step in antibody-drug conjug

- Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. (n.d.). Frontiers.

- Dynamic Formation and Breaking of Disulfide Bonds in Molecular Dynamics Simulations with the UNRES Force Field. (n.d.).

- Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods. (1997). Semantic Scholar.

- Factors Affecting Resonance Stability. (n.d.). FasterCapital.

- Density functional theory calculations on S―S bond dissociation energies of disulfides. (2025). Request PDF.

- Neogrisemycin, a trisulfide-bridged angucycline, produced upon expressing the thioangucycline biosynthetic gene cluster in Streptomyces albus J1074. (n.d.). PMC.

- Molecular Dynamics Simulations of Proteins with Chemically Modified Disulfide Bonds. (2025).

- Safety D

- From structure to redox: the diverse functional roles of disulfides and implic

- A review of algorithmic techniques for disulfide-bond determin

- Molecular Dynamics Simulations of Proteins with Chemically Modified Disulfide Bonds. (2006).

- Characterization of trisulfide modification in antibodies. (2025).

- Analytical characterization of aberrant trisulfide bond formation in therapeutic proteins and their impact on product quality. (2025). PubMed.

- The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2025).

- Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. (n.d.).

- (PDF) Trisulfides in Proteins. (2025).

- Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations. (2015).